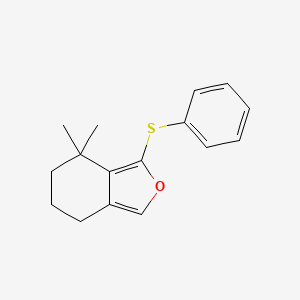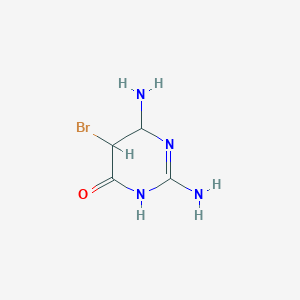![molecular formula C12H28N2O B14373633 1-[(2-Aminoethyl)amino]decan-2-OL CAS No. 90018-95-4](/img/structure/B14373633.png)
1-[(2-Aminoethyl)amino]decan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminoethyl)amino]decan-2-OL is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]decan-2-OL typically involves the reaction of decan-2-ol with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to maintain product standards .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Aminoethyl)amino]decan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine .
Aplicaciones Científicas De Investigación
1-[(2-Aminoethyl)amino]decan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Aminoethyl)amino]decan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Aminoethyl)amino]octadecan-2-OL: This compound has a longer carbon chain, which may affect its physical and chemical properties.
1-[(2-Aminoethyl)amino]hexadecan-2-OL: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
Uniqueness
1-[(2-Aminoethyl)amino]decan-2-OL is unique due to its specific combination of functional groups and carbon chain length. This combination provides a balance of reactivity and stability, making it suitable for a variety of applications in research and industry .
Propiedades
Número CAS |
90018-95-4 |
|---|---|
Fórmula molecular |
C12H28N2O |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)decan-2-ol |
InChI |
InChI=1S/C12H28N2O/c1-2-3-4-5-6-7-8-12(15)11-14-10-9-13/h12,14-15H,2-11,13H2,1H3 |
Clave InChI |
OJWBPVGPHYNWIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CNCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)


![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)


phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)

silanol](/img/structure/B14373629.png)
